1-(cycloheptylcarbonyl)-3-(1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(cycloheptylcarbonyl)-3-(1H-imidazol-2-yl)piperidine derivatives involves multiple steps including cyclo condensation, using catalysts such as SO4²⁻/Y2O3 in ethanol, to achieve the desired structural framework. This process highlights the complexity and the precision required in organic synthesis to obtain compounds with specific biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(cis-4-fluoromethylcyclohexyl)-4-(1(H)-imidazol-4-yl)piperidine-1-thiocarbonamide, has been elucidated through spectroscopic methods. These studies are crucial for understanding the compound's molecular framework, which directly influences its reactivity and interaction with biological targets. Structural determinations are typically achieved using techniques like IR, NMR, and mass spectral studies, providing a comprehensive view of the compound's architecture (Windhorst et al., 1999).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Facilitation of Mixed Ligand Complex Synthesis : The compound has been utilized in the creation of mixed ligand fac-tricarbonyl complexes, which are significant in labeling bioactive molecules. This process demonstrates its role in influencing the physico-chemical properties of conjugates, as shown in the synthesis involving imidazole and various ligands, contributing to advancements in radiochemistry and imaging studies (Mundwiler et al., 2004).
Anticancer Activity of Piperazine Derivatives : Research has shown that derivatives of piperazine, synthesized through condensation with various amines, exhibit significant anticancer activities. This suggests the compound's role in the development of novel anticancer agents and emphasizes its importance in medicinal chemistry (Kumar et al., 2013).
Pharmaceutical Applications
Development of Novel Agonists for Human Histamine H3 Receptor : Piperidine derivatives, including those related to the compound , have shown potent agonistic activity for the human histamine H3 receptor. This highlights the compound's potential in the development of treatments for disorders related to the central nervous system (Ishikawa et al., 2010).
Wake-promoting Actions of H3 Antagonists : Compounds structurally related to 1-(cycloheptylcarbonyl)-3-(1H-imidazol-2-yl)piperidine have demonstrated wake-promoting effects by acting as H3 receptor antagonists. This underscores the compound's relevance in the development of therapeutics for sleep disorders (Barbier et al., 2004).
Propriétés
IUPAC Name |
cycloheptyl-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c20-16(13-6-3-1-2-4-7-13)19-11-5-8-14(12-19)15-17-9-10-18-15/h9-10,13-14H,1-8,11-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVLAAJTTWSJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N2CCCC(C2)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cycloheptylcarbonyl)-3-(1H-imidazol-2-yl)piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.